molecular formula C13H20N4O5S B15466038 H-Arg(Mbs)-OH

H-Arg(Mbs)-OH

Cat. No.: B15466038
M. Wt: 344.39 g/mol
InChI Key: DCTOTIRHYVFLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg(Mbs)-OH is a useful research compound. Its molecular formula is C13H20N4O5S and its molecular weight is 344.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20N4O5S

Molecular Weight

344.39 g/mol

IUPAC Name

2-amino-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]pentanoic acid

InChI

InChI=1S/C13H20N4O5S/c1-22-9-4-6-10(7-5-9)23(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)

InChI Key

DCTOTIRHYVFLFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N

Origin of Product

United States

Biological Activity

H-Arg(Mbs)-OH, a derivative of the amino acid arginine, incorporates a methanesulfonyl (Mbs) group, enhancing its biological properties. This compound is of significant interest due to its roles in various physiological processes, including nitric oxide synthesis, protein synthesis, and immune function. Below, we explore its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a methanesulfonyl group to the arginine backbone. This modification increases the compound's stability and solubility, making it more effective in biochemical applications compared to unmodified arginine derivatives.

Compound Name Structure Features Unique Properties
This compoundArginine with methanesulfonyl groupEnhanced solubility and stability
H-Lysine-OHContains an amino group on a longer chainEssential for protein synthesis
H-Histidine-OHContains an imidazole ringPlays a crucial role in enzyme catalysis
H-Ornithine-OHLacks the guanidino groupPrecursor to arginine
H-Citrulline-OHHas a double bond in the side chainImportant for urea cycle

Biological Activities

Research Findings

Recent studies have investigated various aspects of this compound:

  • Cell Penetration Studies : Research has shown that derivatives of arginine can penetrate cell membranes effectively. For instance, beta-oligoarginine amides were observed to enter HeLa cells and localize within the nucleus without requiring energy-dependent mechanisms . This suggests that similar derivatives like this compound could exhibit comparable cellular uptake properties.
  • Antibacterial Activity : While traditional arginine derivatives have been tested for antibacterial properties, studies involving beta-homoarginines indicated no significant antibacterial activity against common pathogens . Further research is needed to explore whether this compound possesses any antimicrobial effects.
  • Toxicity Studies : In vivo studies have evaluated the safety profile of various arginine derivatives. The absence of hemolytic activity (destruction of red blood cells) at concentrations up to 100 µM suggests that this compound may be safe for use in biological applications .

Case Studies

  • Cardiovascular Health : A study highlighted the role of arginine derivatives in improving endothelial function through enhanced NO production. Patients supplemented with arginine showed improved vascular reactivity, suggesting potential therapeutic benefits for individuals with cardiovascular diseases.
  • Wound Healing : Research has suggested that arginine supplementation can accelerate wound healing processes due to its role in collagen synthesis and immune response modulation. The specific effects of this compound on wound healing remain to be fully elucidated but are promising based on the general properties of arginine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.